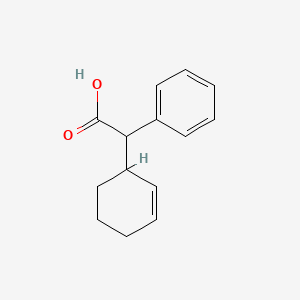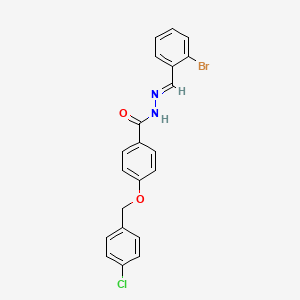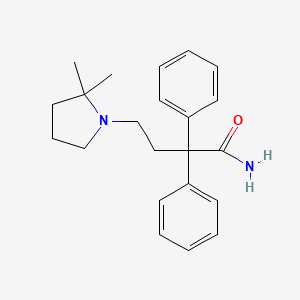![molecular formula C17H14N2S2 B12011170 methyl N-[(E)-anthracen-2-ylmethylideneamino]carbamodithioate CAS No. 387361-60-6](/img/structure/B12011170.png)
methyl N-[(E)-anthracen-2-ylmethylideneamino]carbamodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-[(E)-anthracen-2-ylmethylideneamino]carbamodithioate is a chemical compound known for its unique structure and properties. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and contains a carbamodithioate group, which is known for its applications in various chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(E)-anthracen-2-ylmethylideneamino]carbamodithioate typically involves the reaction of anthracene-2-carbaldehyde with methyl carbamodithioate in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and purification systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl N-[(E)-anthracen-2-ylmethylideneamino]carbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamodithioate group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl N-[(E)-anthracen-2-ylmethylideneamino]carbamodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of methyl N-[(E)-anthracen-2-ylmethylideneamino]carbamodithioate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the specific biological context. The carbamodithioate group is known to interact with thiol groups in proteins, potentially leading to the modulation of protein function and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl N-[(E)-phenylmethylideneamino]carbamodithioate
- Methyl N-[(E)-naphthylmethylideneamino]carbamodithioate
- Methyl N-[(E)-pyridylmethylideneamino]carbamodithioate
Uniqueness
Methyl N-[(E)-anthracen-2-ylmethylideneamino]carbamodithioate is unique due to its anthracene moiety, which imparts specific electronic and steric properties. This uniqueness makes it particularly useful in applications where specific interactions with biological or chemical targets are required.
Propiedades
Número CAS |
387361-60-6 |
|---|---|
Fórmula molecular |
C17H14N2S2 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
methyl N-[(E)-anthracen-2-ylmethylideneamino]carbamodithioate |
InChI |
InChI=1S/C17H14N2S2/c1-21-17(20)19-18-11-12-6-7-15-9-13-4-2-3-5-14(13)10-16(15)8-12/h2-11H,1H3,(H,19,20)/b18-11+ |
Clave InChI |
FGPVCCRUCXLQHK-WOJGMQOQSA-N |
SMILES isomérico |
CSC(=S)N/N=C/C1=CC2=CC3=CC=CC=C3C=C2C=C1 |
SMILES canónico |
CSC(=S)NN=CC1=CC2=CC3=CC=CC=C3C=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(4E)-5-(4-tert-butylphenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12011105.png)

![N-(4-Methylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide](/img/structure/B12011122.png)
![(5E)-2-(4-bromophenyl)-5-[4-(diethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12011126.png)

![(3Z)-5-bromo-1-ethyl-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12011135.png)




![N-(2-oxo-2-{(2E)-2-[(4-oxo-4H-chromen-3-yl)methylene]hydrazino}ethyl)-4-propoxybenzamide](/img/structure/B12011177.png)
